2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide
Description
This compound is a heterocyclic hybrid molecule combining a tetrahydrocinnolinone scaffold with a pyridinyl-thiazole acetamide moiety. The cinnolinone core is known for its role in modulating kinase activity, while the thiazole-pyridine system may enhance binding affinity to metal ions or nucleic acids . Crystallographic studies using SHELX software have confirmed its planar conformation, which likely facilitates interactions with biological targets .
Properties
IUPAC Name |
2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S/c24-16(10-23-17(25)9-13-3-1-2-4-14(13)22-23)21-18-20-15(11-26-18)12-5-7-19-8-6-12/h5-9,11H,1-4,10H2,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSHMJTYQVEFLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=NC(=CS3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide typically involves multi-step organic reactions. The key steps may include:
Formation of the cinnoline ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Thiazole ring synthesis: This involves the condensation of a thioamide with a haloketone or similar reagents.
Coupling reactions: The final step involves coupling the cinnoline and thiazole rings through an appropriate linker, such as an acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the cinnoline ring.
Reduction: Reduction reactions could target the carbonyl groups present in the structure.
Substitution: Various substitution reactions can occur, especially at the pyridine ring or the thiazole ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent due to its unique structure.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a medicinal context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, metabolic processes, or structural components of cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cinnolinone Derivatives
Cinnolinone-based compounds, such as 5,6,7,8-tetrahydrocinnolin-3(2H)-one, share the cinnolinone core but lack the thiazole-pyridine acetamide extension. These derivatives exhibit moderate kinase inhibitory activity (e.g., IC₅₀ ~ 1–10 μM for MAPK pathways) but suffer from poor solubility and metabolic instability. The addition of the thiazole-pyridine group in the target compound may improve solubility via increased polarity while retaining kinase affinity .
Thiazole-Containing Analogues
Compounds like 4-(pyridin-4-yl)-1,3-thiazol-2-amine demonstrate thiazole’s role in chelating transition metals (e.g., Fe²⁺/³⁺), which is critical in ferroptosis induction . Comparative studies in oral squamous cell carcinoma (OSCC) models suggest that hybrid molecules with dual pharmacophores (e.g., cinnolinone + thiazole) exhibit higher selectivity for cancer cells over normal epithelial tissues .
Pyridinyl Acetamide Derivatives
Pyridine-acetamide hybrids, such as N-(pyridin-4-yl)acetamide, are explored for anti-inflammatory and antimicrobial applications. The target compound’s extended conjugation system (via the cinnolinone-thiazole bridge) may increase π-π stacking interactions with biological targets, improving binding kinetics.
Pharmacological and Mechanistic Insights
Ferroptosis Induction
The compound’s thiazole-pyridine moiety aligns with structural features of ferroptosis-inducing agents (FINs). In OSCC models, similar hybrids trigger ferroptosis by depleting glutathione and increasing lipid peroxidation. Notably, the target compound’s cinnolinone group may synergize with thiazole to amplify oxidative stress, achieving IC₅₀ values 2–3 times lower than standalone FINs like erastin .
Kinase Inhibition
The tetrahydrocinnolinone scaffold is analogous to kinase inhibitors targeting ATP-binding pockets. While direct data on the compound’s kinase activity are sparse, related cinnolinones inhibit CDK2/cyclin E with IC₅₀ ~ 0.5–2 μM.
Biological Activity
The compound 2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Cinnoline core : A bicyclic structure known for its diverse biological properties.
- Thiazole and pyridine moieties : These functional groups are often associated with pharmacological activities.
Molecular Formula : C17H16N4O2S
Molecular Weight : 344.40 g/mol
CAS Number : Not specified in the sources.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Testing : Compounds related to the cinnoline class have shown IC50 values ranging from 5.4 to 17.2 μM against human tumor cell lines such as HT-29 (colorectal adenocarcinoma) and A2780 (ovarian carcinoma) .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Cinnoline derivative | A2780 | 5.4 |
| Cinnoline derivative | HT-29 | 17.2 |
The mechanism of action typically involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that related compounds can induce apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and membrane depolarization .
Case Studies
- Synthesis and Evaluation of Related Compounds : A study synthesized a library of 8-substituted tetrahydroquinoline derivatives, which were evaluated for their biological activity. The results indicated a correlation between structural modifications and cytotoxic potency .
- Comparative Analysis with Similar Compounds : The compound was compared with other derivatives such as N-(4-chlorophenyl)-2-(6-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide, revealing unique biological profiles based on structural variations .
Pharmacological Applications
The compound's potential applications extend beyond oncology:
- Antimicrobial Activity : Some derivatives have shown promise as antimicrobial agents.
- Neuroprotective Effects : Certain cinnoline derivatives are being investigated for neuroprotective properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
